molecular formula C19H15N3O3S2 B2447973 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865175-48-0

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No. B2447973
CAS RN: 865175-48-0
M. Wt: 397.47
InChI Key: SKTUPFSYRFKZNB-VZCXRCSSSA-N
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Description

This compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Phosphorus Heterocycles and Bioactivity

The presence of the benzothiazole moiety suggests potential interactions with phosphorus reagents. Researchers have synthesized related compounds containing phosphorus heterocycles, such as 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine, and 1,2-azaphospholes. These derivatives may exhibit interesting biological activities, including antimicrobial and anticancer properties .

N⋯π and O⋯π Interactions

Exploring noncovalent interactions involving this compound could be fruitful. For instance, it utilizes rare N⋯π interactions and C–H⋯N and C–H⋯O hydrogen bonds. Understanding these interactions can inform drug design and crystal engineering .

Imidazole Derivatives and Pharmacological Applications

While not directly related to the compound, imidazole derivatives share some similarities. Imidazole, a five-membered heterocyclic ring, has been investigated for its pharmacological potential. It’s worth considering whether this compound could be modified to incorporate imidazole-like features for specific therapeutic purposes .

Solvent Effects and Reaction Mechanisms

Researchers should explore the influence of different solvents on the reactivity of this compound. Solvent-dependent regio- and stereo-selective reactions have been observed in related systems. Investigating solvent effects could lead to better understanding and control of its behavior .

properties

IUPAC Name

4-cyano-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c1-3-10-22-16-9-8-15(27(2,24)25)11-17(16)26-19(22)21-18(23)14-6-4-13(12-20)5-7-14/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTUPFSYRFKZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

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